molecular formula C26H17ClN4O5 B11686354 N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11686354
M. Wt: 500.9 g/mol
InChI Key: SFVFCOZUFKTXRW-CCVNUDIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that features a combination of furan, acridine, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Furan Derivative: The initial step involves the synthesis of the furan derivative, which can be achieved through the reaction of 2-chloro-5-nitrobenzaldehyde with furan-2-carbaldehyde under acidic conditions.

    Hydrazone Formation: The furan derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Acridine Derivative Synthesis: Separately, the acridine derivative is synthesized by the condensation of 9,10-dihydroacridine-9-one with acetic anhydride.

    Final Condensation: The final step involves the condensation of the hydrazone with the acridine derivative under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It could interfere with signaling pathways or metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(2-BROMO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE
  • N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)THIOPHEN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE

Uniqueness

N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan and acridine moieties contribute to its potential as a versatile compound in various scientific fields.

Properties

Molecular Formula

C26H17ClN4O5

Molecular Weight

500.9 g/mol

IUPAC Name

N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C26H17ClN4O5/c27-21-11-9-16(31(34)35)13-20(21)24-12-10-17(36-24)14-28-29-25(32)15-30-22-7-3-1-5-18(22)26(33)19-6-2-4-8-23(19)30/h1-14H,15H2,(H,29,32)/b28-14+

InChI Key

SFVFCOZUFKTXRW-CCVNUDIWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.